4-Chloronaphthyl morpholine-4-carboxylate
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Overview
Description
4-Chloronaphthyl morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloronaphthyl group attached to a morpholine ring through a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloronaphthyl morpholine-4-carboxylate typically involves the reaction of 4-chloronaphthalene with morpholine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium-based catalysts, and solvents such as dichloromethane or toluene are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as microwave-assisted synthesis or flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloronaphthyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloronaphthyl group to a naphthyl group.
Substitution: The chlorine atom in the chloronaphthyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl morpholine-4-carboxylate.
Substitution: Various substituted naphthyl morpholine-4-carboxylates depending on the nucleophile used.
Scientific Research Applications
4-Chloronaphthyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloronaphthyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbonyl chloride: A related compound used in the synthesis of various morpholine derivatives.
4-(Chloroacetyl)morpholine: Another similar compound with applications in organic synthesis.
Uniqueness
4-Chloronaphthyl morpholine-4-carboxylate is unique due to the presence of the chloronaphthyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research.
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-5-6-14(12-4-2-1-3-11(12)13)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNNWTSCQYEDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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